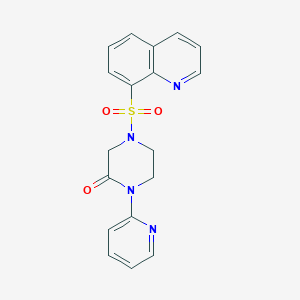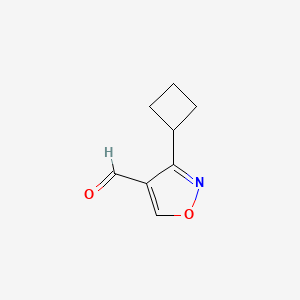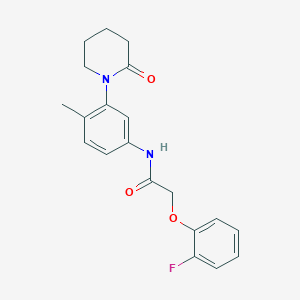
1-(Pyridin-2-yl)-4-(quinolin-8-ylsulfonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)-4-(quinolin-8-ylsulfonyl)piperazin-2-one, also known as PIPSO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
The synthesis of novel compounds containing the "1-(Pyridin-2-yl)-4-(quinolin-8-ylsulfonyl)piperazin-2-one" scaffold has shown promising antimicrobial activity. Specifically, studies have synthesized derivatives that demonstrated significant antibacterial and antifungal activities. These compounds were evaluated against a range of bacteria and fungi, showcasing their potential as antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Antituberculosis Activity
Research on novel fluoroquinolones incorporating the "this compound" structure has shown effectiveness against Mycobacterium tuberculosis in vivo. These studies highlight the potential of these compounds in treating tuberculosis, offering a basis for developing new therapeutic agents (Shindikar & Viswanathan, 2005).
Antioxidant and Anti-inflammatory Activities
Compounds featuring the "this compound" moiety have been evaluated for their in vitro antioxidant and anti-inflammatory activities. These studies demonstrate the compound's effectiveness in scavenging free radicals and inhibiting inflammatory enzymes, indicating its potential for treating oxidative stress and inflammation-related disorders (Al‐Ghorbani et al., 2015).
Antimicrobial Synthesis Enhancement
The use of ultrasound and microwave-assisted synthesis techniques has been explored to create derivatives of "this compound" with enhanced antimicrobial activities. These innovative synthesis methods offer a quicker and more efficient way to produce compounds with potential antimicrobial applications (Ashok et al., 2014).
Adduct Formation and Thermochemistry
The interaction of "this compound" with metals has been studied, showing the formation of adducts and providing insight into the thermochemical properties of these complexes. This research has implications for the design of metal-based drugs and understanding the compound's behavior in various chemical contexts (Dunstan, 1999).
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-4-quinolin-8-ylsulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17-13-21(11-12-22(17)16-8-1-2-9-19-16)26(24,25)15-7-3-5-14-6-4-10-20-18(14)15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQYQQLARDAQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4,8-Dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetic acid](/img/structure/B2478829.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2478834.png)
![3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2478835.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2478839.png)
![5-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2478841.png)
![3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2478843.png)
